molecular formula C17H17ClN4O2S B10908413 N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10908413
M. Wt: 376.9 g/mol
InChI Key: RQOZRLNQXHSOBX-AWQFTUOYSA-N
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Description

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chloro-2-methylphenoxy group: This step involves the reaction of the furan derivative with 3-chloro-2-methylphenol in the presence of a suitable base.

    Formation of the triazole ring: This is typically achieved through the reaction of hydrazine derivatives with appropriate nitriles or amidines.

    Introduction of the ethylsulfanyl group: This step involves the reaction of the triazole derivative with ethylthiol under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The compound may inhibit or activate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
  • N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(propylsulfanyl)-4H-1,2,4-triazol-4-amine

Uniqueness

The unique combination of functional groups in N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine gives it distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, may confer unique reactivity and interactions compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

(E)-1-[5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C17H17ClN4O2S/c1-3-25-17-21-19-11-22(17)20-9-13-7-8-14(24-13)10-23-16-6-4-5-15(18)12(16)2/h4-9,11H,3,10H2,1-2H3/b20-9+

InChI Key

RQOZRLNQXHSOBX-AWQFTUOYSA-N

Isomeric SMILES

CCSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=C(C(=CC=C3)Cl)C

Canonical SMILES

CCSC1=NN=CN1N=CC2=CC=C(O2)COC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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